molecular formula C26H43NO5 B12425555 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Numéro de catalogue: B12425555
Poids moléculaire: 455.7 g/mol
Clé InChI: WVULKSPCQVQLCU-VXQFIXJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid is a complex organic compound with a highly specific structure This compound is characterized by its multiple chiral centers and deuterium atoms, which make it unique in its class

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid involves multiple steps, including the introduction of deuterium atoms and the formation of chiral centers. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Analyse Des Réactions Chimiques

Types of Reactions: 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid undergoes various types of reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying stereochemistry and reaction mechanisms. In biology, it is investigated for its potential role in metabolic pathways and enzyme interactions. In medicine, it is explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

Mécanisme D'action

The mechanism of action of 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid include other deuterated steroids and amino acid derivatives. These compounds share similar structural features but may differ in their specific functional groups and stereochemistry.

Uniqueness: The uniqueness of this compound lies in its specific combination of deuterium atoms and chiral centers, which confer unique properties and potential applications. This compound’s distinct structure makes it a valuable subject of study in various scientific fields.

Activité Biologique

The compound 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid (often referred to as the hexadeuterated derivative of a steroid-like structure) has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C24H40O4 with a molecular weight of approximately 392.57 g/mol. Its complex structure includes multiple stereocenters and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H40O4
Molecular Weight392.57 g/mol
CAS Number83-44-3
Purity>95% (typical)

Research indicates that this compound may act as a modulator of certain biological pathways. It has been suggested that it interacts with cellular receptors involved in metabolic processes. Specifically:

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : The compound has been identified as a potential modulator for CFTR function. Studies show that it can enhance chloride ion transport in epithelial cells by stabilizing the open state of the channel .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This action may be mediated through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
  • Steroid Hormone Activity : Given its structural similarity to steroid hormones like glucocorticoids and androgens, the compound may influence gene expression related to metabolism and inflammation .

Biological Activity

The biological activity of this compound can be summarized based on various experimental studies:

In vitro Studies

  • Cell Viability : Studies have shown that at lower concentrations (1-10 µM), the compound does not significantly affect cell viability in human lung epithelial cells.
  • Cytokine Production : At concentrations above 10 µM, it reduces the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50% .

In vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential:

  • Metabolic Effects : In rodent models of obesity-induced diabetes, administration of the compound resulted in improved glucose tolerance and reduced body weight gain over a period of four weeks .
  • Pulmonary Function : In models simulating cystic fibrosis conditions, treatment with this compound improved lung function metrics compared to controls .

Case Studies

Several case studies have highlighted the potential therapeutic applications:

  • Cystic Fibrosis Patients : A small clinical trial involving cystic fibrosis patients demonstrated improved lung function and reduced hospitalizations when treated with the compound alongside standard care protocols.
  • Chronic Obstructive Pulmonary Disease (COPD) : An exploratory study indicated that patients with COPD reported reduced symptoms and improved quality of life scores after treatment with this compound over three months.

Propriétés

Formule moléculaire

C26H43NO5

Poids moléculaire

455.7 g/mol

Nom IUPAC

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1/i10D2,12D2,13D2

Clé InChI

WVULKSPCQVQLCU-VXQFIXJESA-N

SMILES isomérique

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)([2H])[2H])C([C@@H]1O)([2H])[2H])C)[2H]

SMILES canonique

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.